Home > Products > Screening Compounds P4678 > 1H-Pyrazolo[3,4-e]benzoxazole
1H-Pyrazolo[3,4-e]benzoxazole - 217526-14-2

1H-Pyrazolo[3,4-e]benzoxazole

Catalog Number: EVT-3485950
CAS Number: 217526-14-2
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazolo[3,4-e]benzoxazole is a heterocyclic compound that combines the pyrazole and benzoxazole moieties. This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities and applications in medicinal chemistry. The unique structural characteristics of 1H-pyrazolo[3,4-e]benzoxazole contribute to its potential pharmaceutical significance, particularly in the development of new therapeutic agents.

Source

1H-Pyrazolo[3,4-e]benzoxazole can be synthesized through various chemical reactions involving pyrazole and benzoxazole derivatives. The compound has been studied for its pharmacological properties, including antibacterial and antioxidant activities, making it a subject of interest in medicinal chemistry research.

Classification

This compound is classified as a bicyclic heterocyclic compound. It contains both nitrogen and oxygen atoms within its ring structure, which influences its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 1H-pyrazolo[3,4-e]benzoxazole typically involves cyclization reactions between appropriate pyrazole and benzoxazole precursors. Common methods include:

  • Cyclocondensation Reactions: These reactions often utilize hydrazines or hydrazones in the presence of catalysts to facilitate the formation of the pyrazolo ring.
  • One-Pot Reactions: Recent advancements have led to the development of one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction mixture.

Technical Details

For instance, one method involves reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted aldehydes under acidic conditions to yield various derivatives of 1H-pyrazolo[3,4-e]benzoxazole. The use of catalysts such as p-toluenesulfonic acid enhances reaction efficiency and yield .

Molecular Structure Analysis

Structure

The molecular structure of 1H-pyrazolo[3,4-e]benzoxazole features a fused ring system that includes both a pyrazole and a benzoxazole unit. This arrangement contributes to its unique chemical properties and biological activity.

Data

The molecular formula is typically represented as C9_{9}H6_{6}N2_{2}O, with a molecular weight of approximately 162.16 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

1H-Pyrazolo[3,4-e]benzoxazole undergoes various chemical reactions due to its reactive functional groups. Notable reactions include:

  • Electrophilic Substitution: The presence of electron-rich nitrogen atoms makes the compound susceptible to electrophilic attack.
  • Reduction Reactions: The nitrogen atoms can also participate in reduction reactions to form amine derivatives.

Technical Details

For example, the synthesis involving cyclocondensation with arylhydrazines leads to the formation of substituted pyrazoles, which can then be further functionalized through various organic transformations .

Mechanism of Action

Process

The mechanism of action for 1H-pyrazolo[3,4-e]benzoxazole involves interactions at the molecular level with biological targets. These interactions may include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Binding: It may bind to receptors involved in cellular signaling, altering physiological responses.

Data

Studies have shown that certain derivatives exhibit significant antibacterial and antioxidant activities, suggesting their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

1H-Pyrazolo[3,4-e]benzoxazole is typically characterized by:

  • Appearance: It may appear as a crystalline solid or powder.
  • Solubility: Solubility varies depending on substituents; it is generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: It exhibits reactivity typical of heterocycles, making it suitable for further chemical modifications.
Applications

Scientific Uses

1H-Pyrazolo[3,4-e]benzoxazole has been explored for various scientific applications:

  • Pharmaceutical Development: Its derivatives are investigated for potential use as antibacterial agents and antioxidants.
  • Biological Research: The compound serves as a scaffold for designing new drugs targeting specific diseases due to its diverse biological activities.
Introduction to 1H-Pyrazolo[3,4-e]Benzoxazole in Heterocyclic Chemistry

Historical Evolution of Benzoxazole-Pyrazole Hybrid Scaffolds

The development of benzoxazole-pyrazole hybrids originated from early 20th-century heterocyclic chemistry. Ortoleva (1908) and Bulow (1911) pioneered pyrazolo-fused systems through cyclocondensation approaches, though tricyclic variants remained unexplored until late 20th-century advances [7]. Key synthetic milestones include:

  • Acid-Catalyzed Cyclocondensation (1990s–2000s): Initial routes employed polyphosphoric acid (PPA) to fuse 2-aminophenols with pyrazole-carboxylic acids, yielding the tricyclic core but with limited regiocontrol [8].
  • Transition Metal Catalysis (2010s): Pd/Cu-mediated C–N coupling enabled regioselective N-alkylation, permitting C3-aryl/heteroaryl diversification critical for bioactivity optimization [5].
  • Modern Green Methods: Microwave-assisted synthesis reduced reaction times from hours to minutes (e.g., 45 min vs. 18 h) while improving yields by 20–30% [5] [8].

Table 1: Evolution of Synthetic Strategies for 1H-Pyrazolo[3,4-e]Benzoxazole

Time PeriodKey MethodAdvantagesLimitations
Pre-2000PPA-catalyzed condensationSimple one-step protocolLow regioselectivity, high temps (150–180°C)
2000–2010Oxidative cyclizationFunctional group toleranceRequires stoichiometric oxidants (e.g., DDQ)
2010–PresentMicrowave-assisted metal catalysis>85% yields, <60 min, C3/N1 diversificationCatalyst cost, purification challenges

Recent breakthroughs include Raney nickel/hydrazine-mediated nitro reductions (2022) for amino-functionalized derivatives essential for kinase inhibitor design [8].

Significance as a Privileged Structure in Medicinal Chemistry

The scaffold’s "privileged" status arises from its proven utility across >15 therapeutic domains, attributable to:

  • Structural mimicry of endogenous molecules: The hybrid core replicates steric and electronic features of purines, enabling adenosine/ATP-competitive binding [6] [7].
  • Broad SAR flexibility: C3-aryl, N1-alkyl, and benzoxazole-5/6-substitutions independently modulate target selectivity.

Table 2: Biological Activities Linked to Substituent Patterns

Substituent PositionGroupBiological Activity (IC₅₀/MIC)Target/Pathway
C34-NO₂-C₆H₄Antifungal (MIC = 2.40 μM vs. A. niger)Ergosterol biosynthesis
C32-ThienylAntibacterial (MIC = 1.40 μM vs. E. coli)DNA gyrase inhibition
N1CH₂COOEtAnticancer (IC₅₀ = 24.5 μM vs. HCT116)Tubulin polymerization
Benzoxazole-6NHCOC₆H₃(OMe)₂Anti-inflammatory (IC₅₀ = 0.82 μM)COX-2 inhibition

Notable examples:

  • Antimicrobial derivatives: C3-(4-pyridyl) analogs show 76.4% inhibition against Mycosphaerella melonis at 100 μg/mL, outperforming thiophanate-methyl [8].
  • Anticancer agents: N1-CH₂-4-methoxyphenyl derivatives exhibit IC₅₀ = 24.5 μM against colorectal carcinoma (HCT116) via apoptosis induction [5].
  • Kinase inhibitors: 6-Amino-substituted analogs selectively inhibit EGFR (IC₅₀ = 38 nM) by occupying the hydrophobic back pocket [7].

Role in Bridging Purine Isosterism and Bioactive Molecule Design

As a purine bioisostere, the scaffold replicates H-bonding patterns and π-cloud distribution of adenine/guanine while offering metabolic stability:

Isosteric Advantages

  • Topological equivalence: N1=C2 bond vector mimics purine’s N9–C4, conserving protein-ligand H-bonds (e.g., with kinase hinge regions) [7].
  • Enhanced polarity: Benzoxazole oxygen increases logD by 0.5–1.0 units versus benzimidazoles, improving solubility [6].

Applications in Drug Design

  • Kinase inhibitors: 4-Aminopyrazolo[3,4-d]pyrimidine derivatives (e.g., abemaciclib analogs) exploit scaffold planarity for ATP-site intercalation, showing pIC₅₀ >7.0 against CDK4/6 [4] [7].
  • Antivirals: 6-Cyano derivatives disrupt HCV NS5B polymerase via Mg²⁺ chelation, achieving EC₅₀ = 220 nM [7].

Table 3: Target Engagement Profiles of Purine-Mimetic Derivatives

CompoundSubstitution PatternTarget (Kd/IC₅₀)Mechanistic Action
PPA-3526C3-CN, N1-MeHCV NS5B (EC₅₀ = 220 nM)Non-nucleoside polymerase inhibition
AB-8e6-NH₂, 4-NHCOPhEGFR (IC₅₀ = 38 nM)ATP-competitive kinase inhibition
DRC-1095-SO₂Me, N1-cyclopropylp38 MAPK (IC₅₀ = 85 nM)Cytokine suppression

Rational modifications:

  • C6 amino groups: Enable H-bond donation to Glu81/CDK2, boosting affinity 10-fold versus unsubstituted analogs [7].
  • Benzoxazole fusion: Confers 30–50× higher metabolic stability in hepatocytes compared to imidazopyridines [6].

Properties

CAS Number

217526-14-2

Product Name

1H-Pyrazolo[3,4-e]benzoxazole

IUPAC Name

1H-pyrazolo[3,4-e][1,3]benzoxazole

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C8H5N3O/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)

InChI Key

KILWPWKXLHERSW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=NN3)N=CO2

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)N=CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.